2,3,6-trichloroaniline hydrochloride
Description
Contextualization within Halogenated Aromatic Amine Chemistry Research
Halogenated aromatic amines are a class of compounds that have garnered considerable attention from the scientific community due to their diverse applications and environmental presence. google.com These compounds are fundamental as intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals and agricultural products. google.com The study of halogenated aromatic amines, such as the various isomers of trichloroaniline, is crucial for understanding their chemical reactivity, environmental fate, and potential biological interactions. epa.govtandfonline.com Research in this area often focuses on aspects like their synthesis, degradation pathways, and the influence of halogen substitution on their chemical and physical properties. rsc.orgrsc.orgmdpi.com
The hydrochloride form of these amines is of particular interest as it can influence the compound's solubility and stability, which are key factors in both synthetic applications and environmental behavior. The processes for halogenating aromatic amines are a significant area of research, with efforts focused on developing efficient and selective methods. google.comacs.org
Historical Trajectories and Evolution of Research on 2,3,6-Trichloroaniline (B1582215) Hydrochloride and its Isomers
Research into trichloroanilines and their derivatives has evolved over several decades. Early investigations were often centered on the fundamental synthesis and characterization of these compounds. google.com For instance, the synthesis of 2,4,6-trichloroaniline (B165571) has been documented through various methods, including the chlorination of aniline (B41778) with agents like chlorine gas or sulfuryl chloride. google.comgoogle.com However, these traditional methods often presented challenges related to yield and purity, prompting further research into more refined synthetic routes. google.com
More recent research has shifted towards developing safer and more efficient synthetic methodologies, such as the use of N-chloro reagents to achieve regioselective trichlorination of aniline. google.com This evolution in synthetic chemistry reflects a broader trend towards greener and more controlled chemical processes. google.com
Beyond synthesis, a significant body of research has focused on the environmental behavior and degradation of trichloroaniline isomers. epa.govtandfonline.comnih.gov Studies have investigated their fate in soil and water, examining processes like microbial degradation, photolysis, and adsorption to sediments. epa.govtandfonline.comnih.govdtic.mil For example, research has shown that microorganisms can degrade 2,4,6-trichloroaniline, albeit often requiring an acclimation period. tandfonline.com The photochemical degradation of isomers like 2,4,5-trichloroaniline (B140166) in aquatic environments has also been a subject of detailed study. nih.gov
The metabolism of trichloroanilines in various organisms has also been a key area of investigation. For example, it has been noted that 2,4,6-trichloroaniline can be metabolized to compounds such as 3-amino-2,4,6-trichlorophenol (B14155249) and 4-amino-3,5-dichlorophenol (B1201274) in rabbits. nih.govguidechem.com
Structural Distinctions and Research Implications of the 2,3,6-Substitution Pattern in Trichloroanilines
The specific arrangement of chlorine atoms on the aniline ring in 2,3,6-trichloroaniline has profound implications for its chemical properties and reactivity. The 2,3,6-substitution pattern is less common and has been studied to a lesser extent compared to the more symmetrical 2,4,6-isomer. chemicalbook.comchemicalbook.comguidechem.com The asymmetrical placement of the chlorine atoms in the 2,3,6-isomer influences its electronic properties, dipole moment, and steric hindrance around the amino group.
This unique substitution pattern can affect its interaction with biological systems and its degradation pathways. For example, the positions of the chlorine atoms can influence the susceptibility of the compound to enzymatic attack and microbial degradation. The steric and electronic effects of the 2,3,6-substitution can also impact its efficacy as a precursor in chemical syntheses, potentially leading to different reaction kinetics and product distributions compared to other trichloroaniline isomers. researchgate.net
The study of the structural and electronic properties of different trichloroaniline isomers, including the 2,3,6-isomer, often employs computational methods like Density Functional Theory (DFT). researchgate.net These theoretical calculations provide valuable insights into parameters such as molecular geometry, inversion barriers of the amino group, and vibrational frequencies, which complement experimental findings. researchgate.net
Data on Trichloroaniline Isomers
The following tables provide a summary of key data points for different trichloroaniline isomers, illustrating the variations in their properties.
| Property | 2,3,6-Trichloroaniline | 2,4,5-Trichloroaniline | 2,4,6-Trichloroaniline |
| Molecular Formula | C6H4Cl3N | C6H4Cl3N | C6H4Cl3N |
| Molecular Weight | 196.46 g/mol nih.gov | 196.46 g/mol | 196.462 g/mol nist.gov |
| CAS Number | 88963-39-7 nih.gov | 636-30-6 | 634-93-5 nist.gov |
| Melting Point | Not readily available | 96-97 °C | 73-75 °C chemicalbook.com |
| Boiling Point | Not readily available | 270 °C | 262 °C chemicalbook.com |
| Water Solubility | Not readily available | Slightly soluble | <0.1 g/100 mL at 21.5°C chemicalbook.com |
Data for 2,3,6-Trichloroaniline is less commonly reported in readily accessible databases compared to its isomers.
Properties
CAS No. |
56059-53-1 |
|---|---|
Molecular Formula |
C6H5Cl4N |
Molecular Weight |
232.9 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2,3,6 Trichloroaniline Hydrochloride
Research into Electrophilic and Nucleophilic Substitution Reactions in Trichloroanilines
Aniline (B41778) and its derivatives are generally highly reactive in electrophilic substitution reactions due to the electron-donating nature of the amino (-NH2) group. testbook.combyjus.com This group activates the benzene (B151609) ring, particularly at the ortho- and para-positions. testbook.combyjus.com However, the presence of multiple electron-withdrawing chlorine atoms on the aniline ring, as in trichloroanilines, significantly modifies this reactivity.
Electrophilic Substitution:
The strong activating effect of the amino group can lead to over-reaction, such as the ready formation of di- and tri-bromo products during bromination of aniline. libretexts.org To control these reactions and achieve mono-substitution, the amino group's activating influence can be lessened by acetylation to form acetanilide. libretexts.org This strategy allows for controlled nitration, yielding the para-nitro product in high yield, after which the acetyl group can be removed. libretexts.org
In the context of trichloroanilines, the positions for electrophilic attack are limited. For instance, in 2,4,6-trichloroaniline (B165571), all ortho and para positions relative to the amino group are already substituted with chlorine atoms. This inherent substitution pattern makes further electrophilic substitution on the ring challenging.
Nucleophilic Substitution:
Aromatic nucleophilic substitution on chloroanilines is also a significant area of study. Research on 2,4,6-trichloro-1,3,5-triazine (TCT), a related compound with a triazine ring, has explored the preferential order of substitution with different nucleophiles (alcohols, thiols, and amines). nih.gov The study found that the first substitution occurs most readily with alcohols, followed by thiols, and then amines. nih.gov The incorporation of subsequent nucleophiles becomes progressively more difficult, often requiring higher temperatures. nih.gov
Electrochemical Oxidation Pathways and Dimerization Mechanisms of Chloroanilines in Non-Aqueous Solutions
The electrochemical oxidation of chloroanilines has been a subject of detailed investigation, often using model compounds like 4-chloroaniline (B138754) to understand the reaction pathways.
Studies on the electrochemical oxidation of 4-chloroaniline in acetonitrile (B52724) and water/acetonitrile mixtures have revealed complex reaction mechanisms. rsc.orgnih.govnih.govresearchgate.net The initial step involves a one-electron oxidation of the chloroaniline. nih.govresearchgate.net In the case of 4-chloroaniline, this leads to the formation of an unstable chloronium species. rsc.orgnih.govresearchgate.net In the absence of other nucleophiles, this intermediate is prone to hydrolysis, leading to the formation of p-quinoneimine. rsc.orgnih.govresearchgate.net
Research has also identified dimerization as a key process in the electrochemical oxidation of chloroanilines. nih.govacs.org The oxidation of 4-chloroaniline can produce both an oxidized dimer and a reduced dimer. nih.govacs.org The formation of these dimers is influenced by factors such as the pH of the solution. nih.gov For instance, 2-amino-4′,5-dichloro-diphenylamine has been identified as a product from the oxidation of 4-chloroaniline, resulting from head-to-tail coupling. researchgate.netacs.org In contrast, the oxidation of 2,4,6-trichloroaniline does not lead to chlorination of the ring because the ejected chloride ion can only be oxidized to chlorine. researchgate.net
The following table summarizes key findings from electrochemical studies on chloroanilines:
| Compound | Solvent/Conditions | Key Findings |
| 4-Chloroaniline | Water/Acetonitrile | One-electron oxidation leads to an unstable chloronium intermediate, which can hydrolyze to p-quinoneimine. rsc.orgnih.govresearchgate.net |
| 4-Chloroaniline | Online Electrochemistry/ESI-MS | Formation of both oxidized and reduced dimers was observed, indicating a comproportionation reaction. nih.govacs.org |
| 4-Chloroaniline, 2,4-Dichloroaniline, 2,4,6-Trichloroaniline | Acetonitrile | Dimerization occurs, with 4-chloroaniline forming products like 2-amino-4′,5-dichloro-diphenylamine. researchgate.net No ring chlorination was observed for 2,4,6-trichloroaniline. researchgate.net |
Photochemical and Thermal Decomposition Studies of 2,3,6-Trichloroaniline (B1582215) and its Analogs, focusing on Transformation Products
The decomposition of trichloroanilines and related compounds can be induced by light (photochemical) or heat (thermal), leading to various transformation products.
Photochemical Decomposition:
Studies on the photodegradation of aniline and 2-chloroaniline (B154045) have shown that the reaction with hydroxyl radicals leads to the formation of intermediates like 2-aminophenol (B121084) and anilinium radical cations. researchgate.net These can further react to form dimers such as benzidine (B372746) and hydroxyazobenzene, as well as larger oligomers. researchgate.net While specific studies on the photochemical decomposition of 2,3,6-trichloroaniline are not detailed in the provided results, the pathways observed for simpler chloroanilines suggest that similar radical-mediated processes and dimerizations are likely to occur.
Thermal Decomposition:
The thermal decomposition of chlorinated compounds is a critical area of research. For instance, studies on the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, a compound containing a trichloromethyl group, show that decomposition in the molten state occurs at high temperatures (around 190.7 °C), breaking down into separate molecules. nih.gov While not directly about 2,3,6-trichloroaniline, this indicates that significant thermal energy is required to break the carbon-chlorine bonds. The manufacturing process of 2,4,6-trichloroaniline can involve heating to high temperatures (e.g., 130°C) for the thermal decomposition of hydrochloride intermediates. google.com
Research on Derivative Synthesis and Functionalization of the Amino Group in Trichloroanilines
The amino group of trichloroanilines is a key site for synthetic modifications, allowing for the creation of a wide range of derivatives with various industrial and chemical applications. 2,4,6-trichloroaniline, for example, is an important intermediate in the manufacturing of fungicides, mono-azo dyestuffs, and 1,3,5-trichlorobenzene (B151690). nih.gov
Functionalization of the Amino Group:
A common strategy to modulate the reactivity of the amino group and to introduce new functionalities is through acylation, particularly acetylation. libretexts.org As mentioned earlier, converting the highly activating -NH2 group into an acetamido (-NHCOCH3) group allows for more controlled reactions on the aromatic ring. libretexts.org This protecting group can be subsequently removed via hydrolysis to regenerate the amino group. libretexts.org
Synthesis of Derivatives:
The synthesis of various derivatives of trichloroanilines has been explored. For instance, the synthesis of 2,4,5-trichloroaniline (B140166) can be achieved through the reduction of 1,2,4-trichloro-5-nitrobenzene. chemicalbook.com The synthesis of 2,4,6-trichloroaniline itself has been accomplished through the chlorination of aniline using various chlorinating agents like chlorine gas or sulfuryl chloride. google.comgoogle.com More recent methods have explored the use of safer N-chloro reagents. google.com
Furthermore, the amino group of aniline derivatives can be used as a directing group in C-H bond functionalization reactions to synthesize unnatural amino acids. nih.gov By installing a directing group on the nitrogen, palladium-catalyzed arylation of the amino acid backbone can be achieved. nih.gov This methodology allows for the convergent synthesis of a variety of substituted phenylalanine derivatives from a single starting material. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of 2,3,6 Trichloroaniline Hydrochloride
Chromatographic Separation and Quantification Techniques in Research
Chromatographic methods are paramount for the separation and quantification of 2,3,6-trichloroaniline (B1582215) hydrochloride from complex mixtures. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the most powerful tools in this domain.
Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like trichloroanilines. researchgate.netmdpi.com When coupled with a mass spectrometer (MS), it provides a high degree of sensitivity and specificity, making it an ideal method for trace analysis. d-nb.info
Method development in GC-MS for trichloroanilines involves the optimization of several parameters to achieve efficient separation and accurate quantification. The choice of the capillary column is critical; for instance, a 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 is a common choice. epa.gov The temperature program of the GC oven is carefully controlled to ensure the separation of different isomers of trichloroaniline and other related compounds. For example, a program might start at 60°C, hold for a few minutes, and then ramp up to a higher temperature like 250°C. researchgate.netmdpi.com
The injection mode, such as splitless injection, is often employed for trace analysis to maximize the amount of analyte reaching the column. researchgate.netepa.gov The mass spectrometer settings, including the ionization mode (typically electron ionization - EI) and the detector parameters, are optimized for the specific target analytes. For enhanced selectivity and to minimize interferences, tandem mass spectrometry (GC-MS/MS) can be utilized. d-nb.info This technique has been shown to provide results with less than 10% deviation from other methods and offers a tenfold increase in sensitivity compared to single quadrupole GC/MS. d-nb.inforesearchgate.net
Table 1: Exemplary GC-MS Parameters for Trichloroaniline Analysis
| Parameter | Setting |
| Column | DB-WAX, 30 m x 0.25 mm x 0.15 µm researchgate.net |
| Inlet Temperature | 250 °C researchgate.net |
| Injection Mode | Splitless researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Oven Program | 60°C (2 min), then 25°C/min to 250°C (hold 5.4 min) researchgate.net |
| Ion Source | Electron Ionization (EI) researchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) |
This table provides a generalized example of GC-MS parameters. Specific conditions may vary depending on the exact instrumentation and analytical goals.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including chloroanilines. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally labile.
RP-HPLC (Reversed-Phase HPLC) is the most common mode used for chloroaniline analysis. researchgate.net Separation is typically achieved on a C18 or a phenyl-based column. merckmillipore.comnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netsielc.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. merckmillipore.comnih.gov For instance, a mobile phase of acetonitrile and a pH 3.0 phosphate (B84403) buffer is effective for separating chlorhexidine (B1668724) and its degradation product, p-chloroaniline. researchgate.netnih.gov
UV detection is commonly employed, with the wavelength set at a value where the chloroanilines exhibit strong absorbance, such as 220 nm or 239 nm. merckmillipore.comnih.gov The flow rate of the mobile phase is another important parameter that influences the analysis time and resolution. researchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used depending on the complexity of the sample. researchgate.net
Table 2: Representative HPLC Conditions for Chloroaniline Separation
| Parameter | Setting |
| Column | Purospher® STAR RP-18 endcapped (5μm) merckmillipore.com |
| Mobile Phase | Acetonitrile and pH 3.0 phosphate buffer (32:68 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min merckmillipore.com |
| Detection | UV at 239 nm nih.gov |
| Temperature | 25 °C merckmillipore.com |
This table illustrates typical HPLC conditions. The actual parameters should be optimized for the specific application.
The coupling of chromatographic techniques with powerful detectors, known as hyphenated techniques, has revolutionized analytical chemistry. nih.gov For the analysis of 2,3,6-trichloroaniline hydrochloride, techniques like LC-MS and GC-MS are indispensable. d-nb.infonih.gov LC-MS, in particular, combines the excellent separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. nih.gov While LC-MS/MS is highly effective for many chloroanilines, it has been noted to be less suitable for ortho-chloroaniline derivatives due to lower ion yields. d-nb.info
Advanced sample preparation protocols are crucial for extracting and concentrating this compound from various matrices, thereby removing interferences and improving detection limits. researchgate.net Solid-phase microextraction (SPME) is a popular and efficient solvent-free technique for extracting analytes from samples. researchgate.net In the context of trichloroanilines, headspace SPME followed by GC-MS analysis has been successfully employed. researchgate.net Another common technique is liquid-liquid extraction, which is often used prior to GC analysis. d-nb.info For complex matrices, cleanup steps such as gel permeation chromatography may be necessary to remove high molecular weight interferences. epa.gov
Spectroscopic Research Methods for Structural Elucidation and Vibrational Analysis
Spectroscopic methods are essential for the definitive identification and structural characterization of this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (Infrared and Raman) provide detailed information about the molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. marquette.edu Both ¹H NMR and ¹³C NMR are used to confirm the structure of trichloroanilines. chemicalbook.comchemicalbook.com
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide valuable information about the number and environment of the hydrogen atoms in the molecule. marquette.edu For instance, the aromatic protons of trichloroanilines typically appear in a specific region of the spectrum, and their chemical shifts are influenced by the positions of the chlorine atoms and the amino group. chemicalbook.comchemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment. spectrabase.com The ¹³C NMR spectrum of 2,4,6-trichloroaniline (B165571), for example, shows signals at approximately δ 139.0, 127.6, 121.9, and 119.7 ppm in CDCl₃. chemicalbook.com
Table 3: Illustrative NMR Data for a Trichloroaniline
| Nucleus | Chemical Shift (δ) ppm |
| ¹H | 7.19 (s, 2H), 4.43 (br, 2H) (for 2,4,6-trichloroaniline in CDCl₃) chemicalbook.com |
| ¹³C | 139.0, 127.6, 121.9, 119.7 (for 2,4,6-trichloroaniline in CDCl₃) chemicalbook.com |
This table presents example NMR data. Actual chemical shifts can vary depending on the solvent and specific isomer.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netias.ac.in These techniques are valuable for identifying functional groups and for detailed structural analysis.
The IR spectrum of a trichloroaniline will show characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H and C-N bonds of the amino group, as well as vibrations of the aromatic ring and C-Cl bonds. researchgate.net For example, the NH₂ twisting vibration is typically observed in the range of 1060-1170 cm⁻¹. researchgate.net
Raman spectroscopy provides information about the polarizability of molecular bonds. researchgate.net The Raman spectra of trichloroanilines also exhibit characteristic peaks for the aromatic C-C stretching deformations and C-N stretching. researchgate.net For instance, sharp peaks around 1595 and 1610 cm⁻¹ are often assigned to aromatic C-C stretching. researchgate.net A comparative analysis of IR and Raman spectra, often aided by theoretical calculations like Density Functional Theory (DFT), allows for a thorough assignment of the vibrational modes. researchgate.netkfupm.edu.sa
Table 4: Key Vibrational Frequencies for Chloroanilines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| NH₂ Stretching | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aromatic C-C Stretching | 1400 - 1650 researchgate.net |
| C-N Stretching | 1250 - 1350 researchgate.net |
| NH₂ Bending/Wagging | 600 - 1170 researchgate.net |
| C-Cl Stretching | 600 - 850 |
This table provides general ranges for characteristic vibrational frequencies. Specific values will depend on the exact molecular structure and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Environmental and Reaction Monitoring of Chloroanilines
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative analysis and monitoring of chloroanilines in various matrices. The principle of UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com This relationship allows for the determination of the concentration of chloroanilines by measuring their absorbance at a specific wavelength. spectroscopyonline.com
In environmental monitoring, UV-Vis spectroscopy is utilized for the detection of chloroaniline pollutants in water and soil. youtube.com For instance, it can be coupled with High-Performance Liquid Chromatography (HPLC) to separate complex mixtures of halogenated anilines before their quantification. oup.com While the UV detector is generally less sensitive than an electrochemical detector, its speed and simplicity make it suitable for analyzing quantities greater than 10 nanograms. oup.com The photodegradation of chloroanilines, an important environmental fate process, can also be monitored using this technique. The decrease in the characteristic UV absorbance of the chloroaniline over time under irradiation provides data to determine the reaction kinetics. mdpi.com
The monitoring of chemical reactions involving chloroanilines is another significant application of UV-Vis spectroscopy. spectroscopyonline.com The technique allows for the real-time tracking of the concentration of reactants, intermediates, and products, providing valuable insights into reaction mechanisms and kinetics. thermofisher.com Chloroanilines exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π-π* electronic transitions within the benzene (B151609) ring. researchgate.net For example, studies on related compounds like 3-chloroaniline (B41212) show distinct absorption spectra for the monomer versus the polymerized form, allowing for the monitoring of polymerization reactions. researchgate.net Although specific spectral data for this compound is not extensively detailed in the provided context, the general principles apply. The maximum absorption wavelength (λmax) is a key parameter obtained from a UV-Vis spectrum.
Table 1: UV-Vis Spectroscopic Data for a Related Chloroaniline Isomer
| Compound | Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent |
|---|---|---|---|
| 2,4,6-Trichloroaniline | 224 nm, 310 nm | 3.9, 3.4 | Alcohol |
Data sourced from a study on 2,4,6-trichloroaniline and is presented here as a representative example for a trichloroaniline isomer. nih.gov
Electrochemical Detection Methods and Mechanistic Voltammetry Studies of Halogenated Anilines
Electrochemical methods offer a highly sensitive and selective approach for the detection and mechanistic study of halogenated anilines, including this compound. oup.com These techniques are based on measuring the current response of an electroactive species as a function of an applied potential. srce.hr Voltammetry, a key electrochemical technique, is particularly useful for studying the redox behavior of these compounds.
Electrochemical detection, often coupled with HPLC, allows for the determination of sub-nanogram quantities of halogenated anilines without the need for derivatization. oup.com This makes it an advantageous method for monitoring these toxic compounds in environmental samples. oup.com The choice of electrode material, such as glassy carbon or platinum, and the composition of the supporting electrolyte can significantly influence the voltammetric response and the efficiency of detection. srce.hr
Mechanistic voltammetry studies, especially cyclic voltammetry, provide detailed information about the reaction pathways of the electrochemical oxidation of halogenated anilines. chemrxiv.org The electrochemical oxidation of compounds like 4-chloroaniline (B138754) has been shown to proceed via the formation of a primary radical cation. pjsir.org Subsequent reactions can involve dimerization through N-C bond formation, often accompanied by the elimination of a halogen atom (de-halogenation). pjsir.orgresearchgate.net In the case of 2,4,6-trichloroaniline, studies have indicated that chlorination of the formed products does not occur because the eliminated chloride ion is only oxidized to chlorine. researchgate.net The shape of the voltammograms and the shift in peak potentials with varying scan rates can elucidate the kinetics of these reaction steps. chemrxiv.org
Table 2: Electrochemical Behavior of Aniline (B41778) Derivatives
| Compound/System | Technique | Key Findings | Reference |
|---|---|---|---|
| Halogenated Anilines | HPLC with Electrochemical Detection | Detection of sub-nanogram quantities without derivatization. | oup.com |
| 4-Chloroaniline | Potentiodynamic Method | Reaction order < 1, indicating a radical mechanism. | pjsir.org |
| 2,4,6-Trichloroaniline | Voltammetry in Acetonitrile | Main reaction is dimerization with release of p-substituent halide. | researchgate.net |
These advanced analytical methodologies provide the necessary tools for the sensitive detection and in-depth mechanistic understanding of this compound and related chloroanilines, which is crucial for assessing their environmental impact and managing their presence.
Computational and Theoretical Investigations of 2,3,6 Trichloroaniline and Its Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. While specific, in-depth computational studies on the electronic properties of 2,3,6-trichloroaniline (B1582215) are not extensively available in peer-reviewed literature, the principles of such analyses can be understood from studies on related isomers like fluoroanilines. researchgate.net
The electronic structure of an aniline (B41778) derivative is largely dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents. The distribution of electron density, molecular orbital energies, and the electrostatic potential are key determinants of the molecule's behavior.
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative framework for understanding chemical reactivity. Key descriptors include:
HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
Hardness (η) and Softness (S): Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more polarizable. researchgate.net
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
A comparative analysis of fluoroaniline (B8554772) isomers has shown that the positions of halogen substituents significantly alter these descriptors, thereby influencing the molecule's reactivity and potential for intermolecular interactions. researchgate.net For instance, the dipole moment, a measure of molecular polarity, was found to differ notably between 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, calculated at 4.5318 D and 3.6551 D (DFT), respectively. researchgate.net A similar detailed DFT analysis of all trichloroaniline isomers would be invaluable for a precise understanding of their relative reactivity.
While detailed published data for 2,3,6-trichloroaniline is scarce, some basic properties have been computationally predicted and are available in public databases.
Table 1: Computed Properties for 2,3,6-Trichloroaniline
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 196.5 g/mol | PubChem nih.gov |
| XLogP3 | 3.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 194.940932 Da | PubChem nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Modeling and Simulation Studies for Conformation and Reactivity Prediction of Trichloroanilines
Molecular modeling and simulation techniques are essential for exploring the conformational space of molecules and predicting their most stable three-dimensional structures. The conformation of a molecule, in turn, heavily influences its reactivity and how it interacts with other molecules.
For substituted anilines, a key conformational feature is the planarity of the molecule and the inversion barrier of the amino group. Computational studies on 2,4,6-trichloroaniline (B165571) have predicted a predominantly symmetric, near-planar structure. uq.edu.au The energy barrier for the inversion of the -NH₂ group in this isomer was estimated to be 5.9 kJ/mol, which is lower than that of unsubstituted aniline (9.6 kJ/mol), suggesting that the chlorine substituents influence the electronic environment of the amino group. uq.edu.au
While specific molecular dynamics or extensive conformational analysis studies for 2,3,6-trichloroaniline are not readily found in the literature, it is expected that the asymmetric substitution pattern would result in a distinct conformational preference compared to the symmetric 2,4,6-isomer. The steric hindrance between the chlorine atoms at positions 2 and 6 and the amino group at position 1 is a critical factor that would be elucidated through detailed modeling. Such studies, like those performed on other complex chlorinated molecules, are crucial for understanding reactivity, as different conformers can exhibit different susceptibilities to chemical attack. nih.govnih.gov
The development of molecular force fields, as facilitated by resources like the Automated Topology Builder (ATB) for the 2,4,6-isomer, is a prerequisite for performing accurate molecular dynamics simulations to study the behavior of these molecules in different environments. uq.edu.au
Analysis of Isomerism Effects on Molecular Properties and Reactivity from a Computational Perspective
The positioning of chlorine atoms on the aniline ring profoundly impacts the molecule's physicochemical properties and reactivity. Computational studies comparing different isomers are crucial for understanding these structure-property relationships.
A comparative computational study on fluoroaniline isomers using DFT demonstrated that the isomeric form significantly affects electronic properties. researchgate.net For example, the HOMO-LUMO energy gap, a key indicator of reactivity, was calculated to be 3.874 eV for 5-nitro-2-fluoroaniline and 3.979 eV for 2-nitro-5-fluoroaniline, suggesting a subtle difference in their kinetic stability. researchgate.net Furthermore, the molecular electrostatic potential (MEP) maps for these isomers revealed different distributions of electron-rich and electron-poor regions, which directly relates to their sites for electrophilic and nucleophilic attack. researchgate.net
In the context of trichloroanilines, the difference between the symmetric 2,4,6-isomer and the asymmetric 2,3,6-isomer is expected to be pronounced.
Table 2: Comparison of Isomeric Properties
| Property | 2,3,6-Trichloroaniline | 2,4,6-Trichloroaniline |
|---|---|---|
| Symmetry | Asymmetric | Symmetric (C₂ᵥ) |
| Predicted Dipole Moment | Expected to be significant due to asymmetry | Lower, due to partial cancellation of bond dipoles |
| Steric Hindrance around -NH₂ | High (from Cl at C2 and C6) | High (from Cl at C2 and C6) |
| Reactivity | The electronic and steric environment of the unsubstituted C4 and C5 positions would be different from the C3 and C5 positions in the 2,4,6-isomer, leading to different regioselectivity in electrophilic substitution reactions. | Reactivity is well-studied, often serving as a benchmark. |
This table provides a qualitative comparison based on structural considerations.
The steric hindrance from the two ortho-chlorine atoms (at C2 and C6) in both 2,3,6- and 2,4,6-trichloroaniline significantly influences the properties of the amino group. However, the electronic effect of the third chlorine atom (at C3 vs. C4) would lead to different electron density distributions on the aromatic ring. A comprehensive DFT study comparing the full set of trichloroaniline isomers would be necessary to quantify these differences in terms of reactivity descriptors, dipole moments, and relative stabilities, thereby providing a robust computational basis for predicting their chemical behavior and environmental fate.
Research Applications and Utility of 2,3,6 Trichloroaniline Hydrochloride in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate for Benzene (B151609) Derivatives and Related Compounds
2,3,6-Trichloroaniline (B1582215) hydrochloride is a valuable precursor for the synthesis of a variety of substituted benzene derivatives. The amino group of the molecule provides a reactive site that can be readily transformed into other functional groups through diazotization reactions, followed by substitution. This makes it a useful building block for creating complex molecules with specific substitution patterns on the benzene ring that might be difficult to achieve through direct chlorination or other synthetic routes.
The synthesis of 2,3,6-trichloroaniline itself can be achieved from 1,2,4-trichloro-3-nitrobenzene (B3189105) through reduction, for instance, using sulfuric acid with heating, which yields the aniline (B41778) base that can then be converted to its hydrochloride salt. iarjset.com While specific, large-scale industrial applications of 2,3,6-trichloroaniline as an intermediate are not as widely reported as for the 2,4,6-isomer, its utility in laboratory-scale synthesis for research purposes is recognized. For comparison, the 2,4,6-isomer is a known intermediate in the production of 1,3,5-trichlorobenzene (B151690) and various fungicides. sigmaaldrich.comrsc.org
The table below summarizes key properties of 2,3,6-trichloroaniline, the parent compound of the hydrochloride salt.
| Property | Value |
| IUPAC Name | 2,3,6-trichloroaniline |
| Molecular Formula | C₆H₄Cl₃N |
| Molecular Weight | 196.46 g/mol |
| CAS Number | 88963-39-7 |
Note: Data sourced from PubChem and ChemicalBook. iarjset.comnih.gov
Research on Derivatives for Dyes, Pigments, and Specialty Chemicals
The general class of trichloroanilines serves as important intermediates in the synthesis of azo dyes. youtube.comnih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are a significant class of colorants used in various industries. hpc-standards.com The synthesis typically involves the diazotization of an aromatic amine, such as a trichloroaniline, followed by coupling with a suitable coupling component.
While much of the documented research focuses on the 2,4,6-trichloroaniline (B165571) isomer for dye production chemicalbook.com, the principles of azo dye synthesis are applicable to 2,3,6-trichloroaniline hydrochloride as well. The specific substitution pattern of the 2,3,6-isomer would be expected to influence the final color and properties of the resulting dye. Research in this area would involve the diazotization of 2,3,6-trichloroaniline and subsequent coupling with various aromatic compounds to produce novel dye structures.
Beyond dyes, trichloroanilines are precursors to other specialty chemicals. For instance, 2,4,6-trichloroaniline is used in the preparation of the insensitive energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). chemicalbook.com While there is no specific evidence of this compound being used for this purpose, its potential as a building block for other niche specialty chemicals with unique properties due to its specific chlorine substitution pattern remains an area for exploration.
Exploration of this compound in Supramolecular Chemistry and Molecular Templating
The field of supramolecular chemistry investigates the non-covalent interactions between molecules. While there is a lack of specific research on the use of this compound in this domain, studies on the closely related 2,4,6-trichloroaniline provide insights into the potential of this class of compounds.
Research has shown that chlorinated anilines can act as molecular templates to facilitate [2+2] cycloaddition reactions in co-crystals. This process involves the co-crystallization of a chlorinated aniline with a photoreactive molecule, where the aniline derivative helps to pre-organize the reactive molecules in a suitable geometry for the reaction to occur upon exposure to light. This demonstrates the potential of trichloroanilines to direct the formation of specific molecular assemblies.
Development of Advanced Materials Precursors from Trichloroanilines
Trichloroanilines, as a class of monomers, are being explored for the synthesis of advanced functional materials, particularly conductive polymers. Polyaniline and its derivatives are well-known conductive polymers with a range of applications in electronics, sensors, and energy storage. nih.govresearchgate.net The introduction of chlorine atoms onto the aniline monomer can modify the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.
The polymerization of chloroanilines can be achieved through chemical or electrochemical methods. nih.gov While specific studies detailing the polymerization of 2,3,6-trichloroaniline are not prominent in the literature, research on other chlorinated anilines, such as m-chloroaniline, has shown that the presence and position of the chlorine substituent significantly influence the structure and properties of the resulting polymer. chemicalbook.com
The synthesis of polymers from 2,3,6-trichloroaniline would be expected to yield a material with a unique combination of properties due to its specific substitution pattern. These materials could find applications as sensors, corrosion-resistant coatings, or in other areas where the specific electronic and physical properties imparted by the 2,3,6-trichloro substitution are advantageous. Further research is needed to fully explore the potential of this compound as a monomer for advanced materials.
Emerging Research Frontiers and Future Directions for 2,3,6 Trichloroaniline Hydrochloride Studies
Development of Novel and Sustainable Synthetic Methodologies for Chlorinated Anilines
The synthesis of chlorinated anilines, including the less common 2,3,6-isomer, has traditionally relied on methods that often involve harsh conditions and the use of hazardous reagents like chlorine gas. google.comgoogle.com For instance, the preparation of 2,4,6-trichloroaniline (B165571) can be achieved through the reaction of aniline (B41778) with chlorine or sulphuryl chloride in organic solvents at elevated temperatures. google.com Another method involves the chlorination of aniline with N-chloro reagents. google.com While effective in producing certain isomers, these methods often lack regioselectivity, leading to mixtures of products and significant byproducts, which in turn require energy-intensive purification steps. google.com
Future research must pivot towards the development of novel and sustainable synthetic methodologies. This involves exploring greener catalysts, alternative chlorinating agents, and more efficient reaction pathways to improve yield, selectivity, and safety. Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a promising sustainable alternative to traditional solvent-based synthesis. mdpi.com The application of such innovative techniques could minimize waste and avoid the use of toxic solvents. For 2,3,6-trichloroaniline (B1582215) specifically, the challenge lies in directing the chlorination to the 2, 3, and 6 positions of the aniline ring, a feat that requires sophisticated catalyst design.
Table 1: Comparison of Synthetic Methodologies for Chlorinated Anilines
| Methodology | Description | Advantages | Challenges & Future Research Directions for 2,3,6-Trichloroaniline |
| Conventional Chlorination | Direct reaction of aniline or its derivatives with chlorine gas or sulphuryl chloride in a solvent like chlorobenzene (B131634). google.com | Established and scalable for certain isomers like 2,4,6-TCA. | Poor regioselectivity for the 2,3,6-isomer, use of hazardous reagents, and formation of significant byproducts. google.com |
| N-Chloro Reagent Synthesis | Use of N-chloro reagents to chlorinate the aniline ring. google.com | Can offer milder reaction conditions compared to using chlorine gas. | Requires development of specific N-chloro reagents and catalysts to achieve the desired 2,3,6-substitution pattern. |
| Catalytic Hydrogenation | Reduction of corresponding functionalized nitroarenes using catalysts like supported molybdenum. chemicalbook.com | High chemoselectivity for converting nitro groups to anilines. | Requires the prior synthesis of 2,3,6-trichloronitrobenzene, which presents its own synthetic challenges. |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by ball milling. | Environmentally friendly, reduced waste, potentially higher reaction rates. | Exploration of mechanochemical routes for the selective chlorination of aniline to the 2,3,6-isomer is a key future frontier. |
Advanced Mechanistic Investigations of Complex Reactions Involving 2,3,6-Trichloroaniline
A thorough understanding of the reaction mechanisms involving 2,3,6-trichloroaniline is crucial for optimizing its synthesis and predicting its transformation and degradation in various environments. For related compounds, studies have investigated the formation of disinfection byproducts (DBPs) during water treatment processes like chlorination. mdpi.com The reaction pathways often involve initial ring chlorination and hydroxylation, leading to the formation of intermediates that can subsequently undergo ring cleavage. mdpi.com
For 2,3,6-trichloroaniline hydrochloride, future research should focus on detailed mechanistic studies of its synthesis to control the formation of undesired isomers and polymeric byproducts. google.com Furthermore, investigating its degradation pathways under various conditions (e.g., advanced oxidation processes, bioremediation) is critical. This includes identifying transient intermediates and final breakdown products. Such studies would benefit from a combination of experimental techniques (e.g., spectroscopy, chromatography) and computational modeling to map out reaction coordinates and energy profiles, providing a molecular-level understanding of its reactivity.
Refined Environmental Fate Modeling and Remediation Research Approaches for Halogenated Anilines
Halogenated anilines are recognized as environmental pollutants that can be persistent and mobile in soil and water. chemicalbook.com The environmental fate of isomers like 2,4,6-trichloroaniline has been studied, revealing its potential to adsorb to soil organic matter and sediment. chemicalbook.com However, specific data for 2,3,6-trichloroaniline is scarce. Its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients, need to be accurately determined to develop reliable environmental fate models.
Future research must focus on establishing how 2,3,6-trichloroaniline partitions between air, water, and soil, and its potential for bioaccumulation. This data will fuel the development of refined predictive models. Concurrently, research into effective remediation strategies is paramount. While bioremediation shows promise for some halogenated anilines, the efficacy for the 2,3,6-isomer is unknown. chemicalbook.com Advanced oxidation processes (AOPs), which generate highly reactive radicals, are another promising avenue for the degradation of persistent organic pollutants. mdpi.com
Table 2: Potential Remediation Strategies and Future Research Needs for 2,3,6-Trichloroaniline
| Remediation Strategy | Principle | Applicability & Research Needs for 2,3,6-Trichloroaniline |
| Bioremediation | Use of microorganisms to break down contaminants into less toxic substances. chemicalbook.com | Isolate and characterize microbial strains capable of degrading 2,3,6-trichloroaniline. Investigate metabolic pathways and influencing environmental factors (pH, nutrients). |
| Phytoremediation | Use of plants to remove, contain, or degrade contaminants in soil and water. | Screen plant species for their ability to uptake and metabolize 2,3,6-trichloroaniline. Study the role of plant-associated microbes. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize recalcitrant organic compounds. mdpi.com | Optimize AOP conditions (e.g., Fenton, ozonation, photocatalysis) for efficient degradation of 2,3,6-trichloroaniline. Identify degradation byproducts and assess their toxicity. |
| Sorption | Use of materials like activated carbon or clays (B1170129) to adsorb pollutants from water or soil. chemicalbook.com | Determine the sorption and desorption behavior of 2,3,6-trichloroaniline on various natural and engineered sorbents to design effective containment and removal systems. |
Multidisciplinary Research Initiatives Integrating Chemical Synthesis, Environmental Science, and Computational Chemistry for Trichloroanilines
Addressing the multifaceted challenges posed by this compound requires a departure from siloed research. Future progress hinges on multidisciplinary initiatives that integrate the expertise of synthetic chemists, environmental scientists, toxicologists, and computational chemists.
Such an integrated approach would create a continuous feedback loop:
Synthetic chemists could develop and refine synthesis routes based on toxicity data and environmental impact assessments.
Environmental scientists could study the fate, transport, and degradation of the compound, providing crucial data to inform the development of remediation technologies and to guide synthetic chemists toward designing more benign alternatives.
Computational chemists can model reaction mechanisms, predict physicochemical properties, and assess potential toxicity, thereby accelerating the research and development cycle and reducing reliance on costly and time-consuming experiments.
By combining these disciplines, a holistic understanding of the entire lifecycle of 2,3,6-trichloroaniline can be achieved. This will enable the development of sustainable chemical processes, accurate risk assessments, and effective environmental management strategies for the broader class of trichloroanilines.
Q & A
Q. What are the optimal synthetic routes for 2,3,6-trichloroaniline hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation of aniline derivatives or reduction of nitro precursors. For example:
- Direct Chlorination: Aniline reacts with liquid chlorine under controlled conditions to yield trichloroaniline isomers. Reaction temperature and stoichiometry are critical to minimize byproducts like 2,4,6-trichloroaniline .
- Diazotization and Reduction: Nitro precursors (e.g., 2,3,6-trichloronitrobenzene) can be reduced via catalytic hydrogenation or using Sn/HCl. Diazonium salt intermediates may form but require stabilization at low temperatures (0–5°C) to avoid decomposition .
Key Considerations:
- Regioselectivity: Use directing groups (e.g., -NH₂) to favor 2,3,6-substitution. Steric and electronic factors influence isomer distribution .
- Purification: HPLC or column chromatography is recommended for isolating the hydrochloride salt from reaction mixtures .
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Chlorination | Aniline | Cl₂, 110°C, 24 hrs | 60–70 | 85–90 |
| Catalytic Hydrogenation | 2,3,6-Trichloronitrobenzene | H₂/Pd-C, EtOH, RT | 75–85 | ≥95 |
| Sn/HCl Reduction | 2,3,6-Trichloronitrobenzene | SnCl₂/HCl, reflux | 65–75 | 90–95 |
Q. What analytical techniques are recommended for characterizing this compound, and how are isomer impurities detected?
Methodological Answer:
- GC-MS: Optimal for volatile derivatives. Use internal standards (e.g., 2,4,5-trichloroaniline) to quantify isomer impurities. Column: DB-5MS (30 m × 0.25 mm); temperature gradient: 50°C (2 min) → 10°C/min → 280°C .
- HPLC-DAD: Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA. Retention time: ~8.2 min for 2,3,6-isomer .
- NMR: ¹H/¹³C NMR confirms substitution patterns. Key signals: δ 6.8–7.2 ppm (aromatic protons), δ 150–160 ppm (C-Cl) .
Data Contradiction Note:
GC-MS may co-elute 2,3,6- and 2,4,5-isomers. Confirmatory analysis via HPLC or NMR is advised to resolve ambiguities .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the regioselectivity of chlorination in aniline derivatives?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at meta/para positions, while non-polar solvents (e.g., CCl₄) favor ortho chlorination due to reduced solvation of Cl⁺ .
- Temperature: Lower temperatures (0–25°C) stabilize intermediates, reducing side reactions. For example, at 110°C, over-chlorination to tetrachloro derivatives occurs .
Case Study:
In the synthesis of 2,3,6-trichloroaniline, tetrachloroethylene as a solvent at 110°C for 24 hours yielded 85% target product, but prolonged heating increased 2,3,4,5-tetrachloroaniline contamination by 12% .
Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?
Methodological Answer:
- Persistence: Halogenated anilines resist hydrolysis but undergo microbial degradation under aerobic conditions. Half-life in sediment: 30–60 days .
- Photodegradation: UV exposure (λ = 254 nm) cleaves C-Cl bonds, forming dichloroaniline and NH₄⁺. Quantum yield: 0.02–0.05 .
- Biotransformation: Pseudomonas spp. metabolize 2,3,6-trichloroaniline via dehalogenases, producing 3,5-dichloroaniline as a transient intermediate .
Q. Table 2: Degradation Parameters
| Pathway | Conditions | Major Products | Half-Life (Days) |
|---|---|---|---|
| Aerobic Microbial | pH 7, 25°C | 3,5-Dichloroaniline | 30–60 |
| Photolysis | UV-C, 254 nm | NH₄⁺, Cl⁻ | 5–10 |
| Hydrolysis | pH 9, 50°C | None (stable) | >365 |
Q. How can mechanistic studies resolve contradictions in reported reaction outcomes for halogenated aniline syntheses?
Methodological Answer:
- Isomerization Studies: Trace HCl in reaction mixtures can catalyze isomerization. For example, 2,3,6-trichloroaniline converts to 2,4,5-isomer under acidic conditions (pH < 3) .
- Kinetic vs. Thermodynamic Control: Low-temperature reactions favor kinetic products (e.g., 2,3,6-isomer), while prolonged heating shifts equilibrium to thermodynamically stable isomers (e.g., 2,4,6-trichloroaniline) .
Recommendation:
Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and optimize quenching times .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
